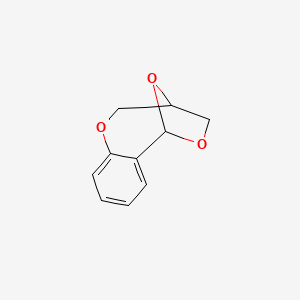![molecular formula C22H20N4O2S2 B12460199 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12460199.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the imidazole and acetamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiazole and imidazole rings can bind to enzymes or receptors, inhibiting their activity. This can disrupt essential biological processes in microbes or cancer cells, leading to their death or inhibition .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its combination of thiazole and imidazole rings, which confer a broad spectrum of biological activities. Its specific functional groups also allow for targeted interactions with various molecular targets, enhancing its potential as a therapeutic agent .
特性
分子式 |
C22H20N4O2S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-20(16-8-10-17(28-2)11-9-16)26-22(30-14)25-19(27)13-29-21-23-12-18(24-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,24)(H,25,26,27) |
InChIキー |
SMEGTUKZPHWDBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12460145.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12460150.png)
![N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B12460154.png)

![2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460168.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)

![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide](/img/structure/B12460187.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
